4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one
Description
4-Butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a butyl chain at position 4, a chlorine atom at position 6, and a 4-methoxybenzyloxy substituent at position 7. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and enzyme-inhibitory properties.
Properties
Molecular Formula |
C21H21ClO4 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
4-butyl-6-chloro-7-[(4-methoxyphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C21H21ClO4/c1-3-4-5-15-10-21(23)26-19-12-20(18(22)11-17(15)19)25-13-14-6-8-16(24-2)9-7-14/h6-12H,3-5,13H2,1-2H3 |
InChI Key |
FJNGYXLSUDOJGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxybenzyl alcohol with 6-chloro-4-butyl-2H-chromen-2-one under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Substituent Analysis
The pharmacological and physicochemical properties of coumarins are heavily influenced by substituents at positions 4, 6, and 7. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Melting Points : Derivatives with rigid substituents (e.g., thiadiazole in ’s 7a, m.p. 124–125°C) exhibit higher melting points than alkyl-substituted analogs. The target compound’s melting point is unreported but likely lower due to its flexible butyl chain .
- Solubility : Chlorine at position 6 may reduce aqueous solubility compared to unsubstituted analogs (e.g., ’s 7g, m.p. 158–160°C), though the methoxy group could mitigate this via polar interactions .
Biological Activity
4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, characterized by its unique structure which includes a butyl group, a chloro substituent, and a methoxybenzyl ether. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The chemical formula for 4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one is . The structural representation highlights the chromenone core with specific substituents that may influence its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | 4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one |
| Molecular Formula | C21H21ClO4 |
| CAS Number | 380323-09-1 |
Antimicrobial Properties
Research indicates that 4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one exhibits significant antimicrobial activity. In vitro studies have shown that this compound has a broad spectrum of activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest potent effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Escherichia coli | 31.25 |
| Pseudomonas aeruginosa | 62.5 |
These findings indicate that the compound may serve as a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through various assays that measure the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The results show that it can effectively reduce inflammation in cellular models, suggesting its utility in treating inflammatory diseases.
Table 2: Inhibition of COX Enzymes
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 10.5 |
| COX-2 | 8.3 |
Anticancer Activity
Preliminary studies have also assessed the anticancer properties of 4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated cytotoxic effects, with IC50 values indicating its potential as an anticancer agent.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.0 |
| A549 | 15.5 |
The biological activity of 4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one is thought to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Signal Transduction Modulation : It may alter signaling pathways related to cell proliferation and apoptosis.
- Reactive Oxygen Species Generation : Induction of oxidative stress could lead to apoptosis in cancer cells.
Case Studies
A recent study investigated the effect of this compound on biofilm formation in Staphylococcus aureus, demonstrating its potential to disrupt biofilm integrity at sub-MIC concentrations. This suggests that it could be effective not only as an antimicrobial but also in preventing chronic infections associated with biofilms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
